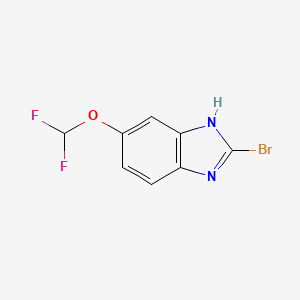

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Description

Properties

IUPAC Name |

2-bromo-6-(difluoromethoxy)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2N2O/c9-7-12-5-2-1-4(14-8(10)11)3-6(5)13-7/h1-3,8H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYPSQHIUOBBIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

An In-Depth Technical Guide to the Physicochemical Properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Abstract: This technical guide provides a comprehensive examination of the core physicochemical properties of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a well-established pharmacophore found in numerous therapeutic agents.[1][2] The introduction of a bromine atom at the 2-position and a difluoromethoxy group at the 5-position imparts unique electronic and lipophilic characteristics that are critical for modulating biological activity and pharmacokinetic profiles. This document is intended for researchers, scientists, and drug development professionals, offering both a repository of known data and a practical guide to the experimental determination of its key properties. We will delve into the structural attributes, solubility, acidity (pKa), and lipophilicity (LogP), providing not just data, but the underlying scientific rationale for experimental methodologies.

Molecular Identity and Structural Characteristics

Understanding the fundamental structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is the cornerstone for interpreting its chemical behavior and potential biological interactions. The molecule consists of a bicyclic system where a benzene ring is fused to an imidazole ring.

Caption: Chemical structure of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

The bromine at the C2 position acts as a useful synthetic handle for further derivatization via cross-coupling reactions. The difluoromethoxy group at C5 significantly increases lipophilicity and can improve metabolic stability and cell membrane permeability compared to a hydroxyl or methoxy group.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1803895-85-3 | [3] |

| Molecular Formula | C₈H₅BrF₂N₂O | [3] |

| Molecular Weight | 263.04 g/mol | [3] |

| SMILES Code | FC(F)OC1=CC=C2C(N=C(Br)N2)=C1 | [3] |

| Physical Form | Solid (predicted) |[4] |

Key Physicochemical Parameters for Drug Development

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, these parameters guide formulation development, predict absorption and distribution, and influence target binding.

Table 2: Summary of Physicochemical Properties

| Parameter | Value (Estimated/Predicted) | Importance in Drug Discovery |

|---|---|---|

| Melting Point (°C) | 190 - 240 | Affects solubility, stability, and formulation choices. A high melting point often correlates with lower solubility. |

| pKa | 9.0 - 10.0 (Amine proton) | Governs the ionization state at physiological pH, which impacts solubility, permeability, and receptor interaction. |

| LogP (o/w) | 2.5 - 3.5 | Measures lipophilicity, influencing membrane permeability, protein binding, and metabolism. Key component of drug-likeness rules.[5] |

| Aqueous Solubility | Low | Directly impacts bioavailability and the feasibility of aqueous formulations. |

Note: Specific experimental values for this exact compound are not widely published. The values presented are estimated based on data from structurally similar compounds, such as 2-bromo-1H-benzimidazole (m.p. 191-196 °C) and 5-(difluoromethoxy)-2-mercaptobenzimidazole (m.p. 239-243 °C).[6][7]

Experimental Determination of Physicochemical Properties

This section provides validated, step-by-step protocols for determining the critical physicochemical parameters of novel benzimidazole derivatives. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial as it dictates the charge of the molecule in different pH environments.[8] For benzimidazoles, the pKa typically refers to the dissociation of the proton from the imidazole nitrogen. Capillary electrophoresis and UV-spectrophotometry are reliable methods for pKa determination.[9][10][11]

Caption: Experimental workflow for the shake-flask LogP determination method.

Protocol: Shake-Flask LogP Determination

-

Materials:

-

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

-

HPLC-grade n-octanol

-

Purified water (or phosphate-buffered saline, pH 7.4, for LogD)

-

HPLC system with a UV detector

-

-

Methodology:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and water in a separatory funnel for at least 24 hours. Allow the layers to separate completely. Causality: Pre-saturation ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Sample Preparation: Dissolve a small, accurately weighed amount of the compound in the pre-saturated n-octanol to create a stock solution of known concentration.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a vial. The volume ratio can be adjusted based on the expected LogP.

-

Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 1-24 hours) to allow the compound to reach partition equilibrium. [5] 5. Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the two phases.

-

Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each aliquot using a validated HPLC-UV method against a standard curve.

-

Calculation: Calculate the partition coefficient using the formula: P = [Concentration in n-octanol] / [Concentration in water]. The final value is expressed as LogP.

-

X-ray Crystallography for Solid-State Structure

While no public crystal structure exists for the title compound, X-ray crystallography remains the definitive method for elucidating the three-dimensional arrangement of atoms in the solid state. This information is invaluable for understanding intermolecular interactions, polymorphism, and for structure-based drug design. [12][13] General Protocol for Crystal Structure Analysis:

-

Synthesis and Crystallization: The first and often most challenging step is to grow single crystals of sufficient size and quality. [12]This is typically achieved by slow evaporation of a saturated solution of the purified compound from a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile). [12]2. Data Collection: A suitable crystal is mounted on a single-crystal X-ray diffractometer. The crystal is often cooled to a cryogenic temperature (e.g., 100 K) to minimize atomic thermal vibrations. Diffraction data are collected as the crystal is rotated in a monochromatic X-ray beam. [1]3. Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell parameters and reflection intensities. The crystal structure is then solved using direct methods and refined using full-matrix least-squares procedures. [1]The final model provides precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding and π-π stacking, which are crucial for crystal stability. [13][14]

Conclusion

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a compound with significant potential as a scaffold in drug discovery. Its physicochemical properties—governed by the benzimidazole core, the reactive bromine atom, and the lipophilic difluoromethoxy group—are critical to its function. While some properties must be inferred from related structures, the experimental protocols detailed in this guide provide a robust framework for their empirical determination. A thorough characterization of its pKa, LogP, and solubility is an essential first step for any research program aiming to leverage this promising molecule for the development of new therapeutic agents.

References

- Analysis of Benzimidazole Derivatives: A Technical Overview of Crystal Structure Determination. (n.d.). Benchchem.

- X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (2019, March 23). IntechOpen.

-

Mumcu, A., & Kucukbay, H. (2015). Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. Magnetic Resonance in Chemistry, 53(12), 1024-1030. Retrieved March 7, 2026, from [Link]

-

Donkor, K. K., & Kratochvil, B. (2003). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. Journal of Chromatography A, 1005(1-2), 221-228. Retrieved March 7, 2026, from [Link]

- (PDF) X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives. (n.d.). ResearchGate.

- Crystal Structure and Pharmacological Importance of Benzimidazoles and Their Derivatives. (2017, October 13). International Journal of Science and Research (IJSR).

-

Acar, Ç., et al. (2020). Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. Journal of Chemical & Engineering Data, 65(12), 5828-5837. Retrieved March 7, 2026, from [Link]

-

Wilson, H. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Retrieved March 7, 2026, from [Link]

-

Gomez, J., et al. (2006). Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). The Journal of Physical Chemistry B, 110(42), 21087-21093. Retrieved March 7, 2026, from [Link]

-

Caron, G., & Vallaro, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved March 7, 2026, from [Link]

- An In-depth Technical Guide on the Crystal Structure Analysis of Benzimidazole Derivatives. (n.d.). Benchchem.

-

Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Bharate, S. S., et al. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-279. Retrieved March 7, 2026, from [Link]

- LogD/LogP Background. (n.d.). Enamine.

-

Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. (2016). Semantic Scholar. Retrieved March 7, 2026, from [Link]

- Synthesis and Antimicrobial Evaluation of a New Class of Fluorobenzimidazole Derivatives. (2019). Asian Journal of Organic & Medicinal Chemistry, 4(4), 1-8.

-

Trivedi, J. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(5), 265-272. Retrieved March 7, 2026, from [Link]

- Technical Support Center: Synthesis of 2-Bromo-5,6-dichloro-1H-benzimidazole. (n.d.). Benchchem.

-

An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenzimidazole: An important medicinal intermediate. (2011). Semantic Scholar. Retrieved March 7, 2026, from [Link]

- Technical Guide: Physicochemical and Biological Evaluation of 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). Benchchem.

- Mavrova, A., et al. (2016). SYNTHESIS OF SOME NOVEL BENZIMIDAZOL-2-ONE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 51(2), 1-6.

- Technical Guide: Physicochemical Properties and Synthesis of 2-bromo-6-methyl-1H-benzo[d]imidazole. (n.d.). Benchchem.

-

Yilmaz, I., et al. (2018). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Molecules, 23(11), 2949. Retrieved March 7, 2026, from [Link]

-

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole 250mg. (n.d.). Dana Bioscience. Retrieved March 7, 2026, from [Link]

-

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

- 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers. (n.d.). Sheetal Chemicals.

-

5 difluoromethoxy 2 mercapto 1h benzimidazole. (n.d.). Suzhou Yacoo Science Co., Ltd.. Retrieved March 7, 2026, from [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1803895-85-3|2-Bromo-5-(difluoromethoxy)-1H-benzimidazole|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-5-(difluoromethoxy)benzaldehyde | 1504952-98-0 [sigmaaldrich.com]

- 5. enamine.net [enamine.net]

- 6. 2-BROMO-1H-BENZIMIDAZOLE CAS#: 54624-57-6 [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives | IntechOpen [intechopen.com]

- 14. researchgate.net [researchgate.net]

The Strategic Utility of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in Modern Medicinal Chemistry

A Technical Guide for Drug Discovery Professionals

Introduction: The Benzimidazole Scaffold and the Significance of Strategic Substitution

The benzimidazole core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically significant therapeutic agents.[1][] Its structural resemblance to endogenous purines allows it to interact with a multitude of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The true power of this heterocyclic system, however, lies in its capacity for synthetic diversification. The strategic placement of specific substituents on the benzimidazole ring system can profoundly influence a molecule's physicochemical properties, metabolic stability, and target-binding affinity.

This guide focuses on a particularly valuable, yet underexplored, building block: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole . This compound is engineered for maximum synthetic utility and pharmacological potential. The bromine atom at the 2-position serves as a versatile synthetic handle, amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.[5] Simultaneously, the 5-(difluoromethoxy) group offers a unique advantage. The -OCHF₂ moiety is a bioisostere of groups like the methoxy or hydroxyl function, but it can significantly enhance metabolic stability, increase lipophilicity, and potentially improve oral bioavailability by lowering the pKa of the benzimidazole N-H, thus influencing its interaction with biological targets.[6]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals, elucidating the synthesis, key applications, and strategic considerations for employing 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in the design and discovery of next-generation therapeutics.

Synthesis of the Core Scaffold: A Proposed Pathway

While the direct synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is not extensively documented in readily available literature, a robust and logical synthetic route can be extrapolated from established methodologies for analogous benzimidazole structures. The proposed pathway begins with the synthesis of the key intermediate, 4-(difluoromethoxy)-1,2-phenylenediamine, which is then cyclized and brominated.

Caption: Proposed synthetic workflow for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Experimental Protocol: Synthesis of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Part A: Synthesis of 4-(difluoromethoxy)-1,2-phenylenediamine

-

Difluoromethylation: To a solution of 4-hydroxyacetanilide in a suitable solvent such as DMF or isopropanol, add a base like sodium hydroxide.[7] Introduce chlorodifluoromethane (ClCHF₂) gas at a controlled temperature and pressure. Monitor the reaction by TLC or LC-MS until the starting material is consumed. Perform an aqueous workup and extract the product, N-[4-(difluoromethoxy)phenyl]acetamide, with an organic solvent like ethyl acetate.

-

Nitration: Dissolve the N-[4-(difluoromethoxy)phenyl]acetamide in concentrated sulfuric acid and cool the mixture in an ice bath.[7] Add fuming nitric acid dropwise, maintaining a low temperature. Stir until the reaction is complete, then carefully pour the mixture onto ice. Filter the resulting precipitate, which is N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide.

-

Hydrolysis: Reflux the nitro-acetanilide from the previous step in aqueous hydrochloric acid to hydrolyze the acetamide group, yielding 4-(difluoromethoxy)-2-nitroaniline. Neutralize the solution and extract the product.

-

Reduction: Reduce the nitro group of 4-(difluoromethoxy)-2-nitroaniline to the corresponding amine. This can be achieved using various methods, such as iron powder in the presence of ammonium chloride in an ethanol/water mixture, or catalytic hydrogenation with H₂ gas and a palladium on carbon (Pd/C) catalyst. Purification by column chromatography will yield 4-(difluoromethoxy)-1,2-phenylenediamine.

Part B: Cyclization and Bromination

-

Cyclization: Dissolve 4-(difluoromethoxy)-1,2-phenylenediamine in an anhydrous solvent like THF. Add a carbonyl source such as 1,1'-carbonyldiimidazole (CDI) or triphosgene portion-wise at room temperature.[5] Stir the reaction until completion to form 5-(difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one.

-

Bromination: In a flask equipped with a reflux condenser, combine the 5-(difluoromethoxy)-1H-benzo[d]imidazol-2(3H)-one with phosphorus oxybromide (POBr₃).[5] Heat the mixture to reflux under an inert atmosphere. The reaction is typically performed neat or in a high-boiling inert solvent. After completion, cool the reaction and carefully quench it by pouring it onto ice. Neutralize with a base and extract the crude product. Purify by column chromatography on silica gel to obtain the final product, 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole .

Key Synthetic Transformations: A Gateway to Chemical Diversity

The 2-bromo substituent is the key to unlocking the synthetic potential of this scaffold. It is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a vast array of chemical functionalities.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is arguably the most powerful tool for elaborating the 2-position of the benzimidazole core.[1] It allows for the formation of a carbon-carbon bond between the benzimidazole and various aryl or heteroaryl boronic acids or esters. This reaction is fundamental for building molecules that can effectively probe the binding pockets of biological targets like protein kinases.

Caption: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In an oven-dried Schlenk flask, combine 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like potassium carbonate (2.0 equiv.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio).

-

Heating: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-(difluoromethoxy)-1H-benzimidazole derivative.[8][9]

Troubleshooting: A common side reaction is hydrodebromination, where the bromine is replaced by a hydrogen. To minimize this, ensure anhydrous and oxygen-free conditions. Using milder bases like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can also be beneficial.[10]

Application in Kinase Inhibitor Design

Protein kinases are a major class of drug targets, particularly in oncology.[6] Benzimidazole-based compounds are well-established as kinase inhibitor scaffolds, often acting as ATP-competitive inhibitors by binding to the hinge region of the enzyme's active site.[11] The 2-Aryl-5-(difluoromethoxy)-1H-benzimidazole scaffold is ideally suited for this purpose.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzimidazoles: A biologically active compounds - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. primescholars.com [primescholars.com]

- 8. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole as a bioisostere in drug design

Title: Strategic Deployment of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in Modern Drug Discovery: A Bioisosteric Perspective

Executive Summary

In the contemporary landscape of rational drug design, the optimization of lead compounds frequently encounters a triad of competing liabilities: poor metabolic stability, suboptimal lipophilicity, and the loss of critical target interactions. The building block 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3) [1] has emerged as a highly strategic, trifunctional scaffold designed to overcome these exact bottlenecks.

By integrating a privileged pharmacophore (the benzimidazole core)[2], a metabolically stable "lipophilic hydrogen bond donor" (the difluoromethoxy group)[3], and a versatile synthetic handle (the C2-bromide), this molecule provides medicinal chemists with a robust foundation for late-stage diversification and hit-to-lead optimization. This technical whitepaper deconstructs the physicochemical rationale behind this specific scaffold and provides validated workflows for its application in drug discovery.

Deconstructing the Scaffold: Causality in Bioisosteric Design

The Benzimidazole Core: A Privileged Pharmacophore

The benzimidazole ring is a pervasive motif in FDA-approved therapeutics, ranging from proton pump inhibitors (PPIs) to kinase inhibitors[2]. Its structural mimicry of purine nucleobases allows it to efficiently bind to the ATP-binding hinge regions of kinases. Furthermore, the tautomeric nature of the N-H bond provides a dual hydrogen-bond donor/acceptor system, enabling rigid, directional interactions with target protein backbones[4].

The 5-Difluoromethoxy (-OCF₂H) Group: The Lipophilic Hydrogen Bond Donor

The traditional approach to improving the metabolic stability of a labile methoxy (-OCH₃) group—which is highly susceptible to Cytochrome P450 (CYP)-mediated O-demethylation—is to replace it with a trifluoromethoxy (-OCF₃) group[5]. However, the -OCF₃ group is highly lipophilic and entirely lacks hydrogen-bonding capability, often leading to a precipitous drop in target affinity if the original oxygen atom was engaged in a water network or direct protein interaction.

The difluoromethoxy (-OCF₂H) group solves this paradox. The strong electron-withdrawing inductive effect of the two fluorine atoms polarizes the adjacent C-H bond (Cδ⁺–Hδ⁺). This polarization grants the -OCF₂H group a unique property: it acts as a polarized C-H hydrogen-bond donor [6]. Empirical studies utilizing Abraham’s solute ¹H NMR analysis demonstrate that the hydrogen bond acidity parameter (A) for the -OCF₂H group ranges from 0.085 to 0.126, placing its donor capacity on par with thiophenols and anilines[3][7].

The 2-Bromo Synthetic Handle

The choice of a bromine atom at the C2 position is governed by transition-metal kinetics. The C2 position of a benzimidazole is flanked by two electronegative nitrogen atoms, rendering it highly electron-deficient. While a C2-chloride requires highly active, specialized phosphine ligands for palladium oxidative addition, the weaker C-Br bond dissociation energy allows for rapid, low-temperature oxidative addition. This kinetic advantage is critical to prevent the degradation of the potentially sensitive N-H acidic proton and the -OCF₂H group during late-stage cross-coupling.

Physicochemical Profiling: Quantitative Bioisosteric Comparison

To rationally deploy the 5-(difluoromethoxy) motif, one must understand how it modulates the physicochemical space relative to its classical counterparts. The table below summarizes the causal shifts in molecular properties when transitioning from standard oxygenated groups to fluorinated bioisosteres[5][6][8].

| Functional Group | Lipophilicity (Hansch π ) | Hammett Constant ( σp ) | H-Bond Donor Capacity | Primary Metabolic Liability |

| -OH (Hydroxyl) | -0.67 (Hydrophilic) | -0.37 (EDG) | Strong (O-H) | Phase II Glucuronidation |

| -OCH₃ (Methoxy) | -0.02 (Neutral) | -0.27 (EDG) | None | Phase I CYP O-Demethylation |

| -OCF₂H (Difluoromethoxy) | +0.35 (Lipophilic) | +0.14 (Weak EWG) | Moderate (Polarized C-H) | Highly Stable |

| -OCF₃ (Trifluoromethoxy) | +1.04 (Highly Lipophilic) | +0.35 (EWG) | None | Highly Stable |

Data synthesis indicates that -OCF₂H provides the optimal balance: it increases membrane permeability (higher π than -OCH₃) while retaining critical H-bond vector geometry, all while completely blocking oxidative dealkylation[7].

Hit-to-Lead Logic & Pathway Visualization

When a high-throughput screening (HTS) hit containing an -OCH₃ group fails in vivo pharmacokinetic (PK) models due to rapid clearance, the -OCF₂H substitution is a primary strategic maneuver.

Figure 1: Decision tree for resolving methoxy-driven metabolic liabilities using the -OCF₂H bioisostere.

Experimental Methodology: C2-Functionalization Workflow

To leverage 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in library synthesis, the C2-bromide is typically subjected to Suzuki-Miyaura cross-coupling.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is designed with internal validation steps to ensure the stability of the palladium catalyst and the successful activation of the boronic acid.

Reagents & Materials:

-

2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (1.0 equiv, 0.5 mmol)

-

Aryl or Heteroaryl Boronic Acid (1.3 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 5.0 mL)

Step-by-Step Procedure:

-

Reaction Assembly: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-bromo-benzimidazole core, the boronic acid, and K₂CO₃.

-

Solvent Degassing (Critical Causality Step): Add the 1,4-Dioxane/H₂O mixture. Why water? Water is essential to hydroxylate the boronic acid into the reactive trihydroxyboronate anion [R-B(OH)₃]⁻, which undergoes transmetalation. Why degas? Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Degas the suspension by sparging with Argon for 15 minutes.

-

Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst under a positive stream of Argon. Seal the tube.

-

Thermal Activation: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 4–6 hours. Monitor via LC-MS. The electron-deficient nature of the C2-position ensures rapid oxidative addition.

-

Quench & Extraction: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to neutralize any acidic byproducts. Extract the aqueous layer with EtOAc (2 x 10 mL).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Catalytic Cycle Visualization

Figure 2: Mechanistic workflow of the Pd-catalyzed C2-arylation of the benzimidazole scaffold.

Conclusion

The integration of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole into a medicinal chemistry campaign is not merely a structural tweak; it is a calculated manipulation of molecular physics. By utilizing the -OCF₂H group, scientists can selectively dial out CYP450 liabilities while preserving the delicate hydrogen-bonding networks required for deep pocket protein-ligand interactions. Coupled with the synthetic versatility of the C2-bromide, this scaffold stands as a premier building block for the discovery of next-generation, metabolically robust therapeutics.

References

-

Benzimidazole as a Privileged Scaffold in Drug Design and Discovery National Institutes of Health (NIH) / PubMed URL:[Link][2]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery National Institutes of Health (NIH) / PubMed URL:[Link][4]

-

The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept ResearchGate URL:[Link][3]

-

CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate URL:[Link][6]

-

Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Journal of Medicinal Chemistry (ACS Publications) URL:[Link][8]

-

Product Class 4: Benzimidazoles - Thieme E-Books Thieme Connect URL:[Link]

Sources

- 1. 1803895-85-3 Cas No. | 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole | Apollo [store.apolloscientific.co.uk]

- 2. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Criticality of Lipophilicity: A Technical Guide to the LogP of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Executive Summary

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity, quantified by the partition coefficient (logP), stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth technical exploration of the lipophilicity of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a molecule featuring a privileged benzimidazole scaffold and a strategically incorporated difluoromethoxy group. We will delve into the theoretical underpinnings of lipophilicity, present a consensus of computationally predicted logP values, and provide detailed, field-proven protocols for the experimental determination of this crucial parameter. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the lipophilic character of complex heterocyclic compounds.

The Indispensable Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a double-edged sword in medicinal chemistry. A well-calibrated lipophilicity is essential for a drug to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1] The octanol-water partition coefficient (logP) is the universally accepted metric for lipophilicity, representing the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.

The "Rule of Five," a set of guidelines for predicting oral bioavailability, underscores the importance of logP, suggesting that a value less than 5 is generally favorable for drug-like molecules.[2] Therefore, the accurate determination of logP is a cornerstone of the lead optimization process, guiding synthetic efforts to fine-tune a molecule's properties for optimal therapeutic performance.

Deconstructing the Molecular Architecture: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

The lipophilic character of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole is a composite of the contributions from its constituent parts: the benzimidazole core, the bromo substituent, and the difluoromethoxy group.

-

The Benzimidazole Core: This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of biologically active compounds.[3] Its aromatic nature contributes to its lipophilicity, and its ability to participate in hydrogen bonding and π-π stacking interactions is crucial for target binding.[4]

-

The Bromo Substituent: The presence of a halogen atom, in this case, bromine, at the 2-position of the benzimidazole ring significantly increases lipophilicity. This is a common strategy in medicinal chemistry to enhance membrane permeability.

-

The Difluoromethoxy Group (-OCF₂H): This functional group is a modern tool for modulating a molecule's physicochemical properties. The difluoromethoxy group is more lipophilic than a simple methoxy group and enhances metabolic stability due to the strength of the carbon-fluorine bonds.[5] Crucially, it can also act as a weak hydrogen bond donor, a feature that can be exploited for target interactions.

In Silico Insights: Computational Prediction of logP

Before embarking on laboratory-based experiments, computational methods provide a rapid and cost-effective means of estimating a molecule's logP. These methods are broadly categorized into atom-based and fragment-based approaches. Atom-based methods sum the contributions of individual atoms, while fragment-based methods use a library of predefined molecular fragments with known lipophilicity values.

For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, a survey of several widely used online prediction tools reveals a consensus logP in the range of 3.0 to 3.5 .

| Prediction Tool/Algorithm | Predicted logP Value | Methodology |

| Molinspiration (miLogP) | 3.25 | Fragment-based |

| ALOGPS 2.1 | 3.48 | Atom-based/Neural Network |

| ChemAxon | 3.32 | Fragment-based |

| SwissADME (iLOGP) | 3.11 | Physics-based |

Note: These values were obtained using publicly available online prediction tools and should be considered as estimates.

The variation in these predicted values highlights the inherent differences in the algorithms and training datasets used by each tool. While these in silico predictions are invaluable for initial assessment, they must be corroborated by experimental data for definitive characterization.

Caption: A flowchart illustrating the in silico prediction of logP values.

The Experimental Verdict: Protocols for logP Determination

Experimental validation is non-negotiable for obtaining an accurate logP value. The two most widely accepted methods are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

The Gold Standard: Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water.[6]

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the layers to separate overnight.

-

Sample Preparation: Prepare a stock solution of 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole in n-octanol.

-

Partitioning: In a glass vessel with a tight-fitting cap, combine a known volume of the pre-saturated n-octanol stock solution with a known volume of the pre-saturated water.

-

Equilibration: Agitate the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The logP is calculated using the formula: logP = log([Concentration in n-octanol] / [Concentration in water])

Caption: The sequential workflow for the shake-flask method of logP determination.

High-Throughput Screening: RP-HPLC Method (OECD Guideline 117)

This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity. It is faster and requires less material than the shake-flask method.

Protocol:

-

System Setup: Use a reverse-phase HPLC system with a C18 column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration Curve: Prepare a set of standard compounds with known logP values that span the expected range for the test compound.

-

Analysis of Standards: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

-

Create the Calibration Curve: Plot the log(k) values of the standards against their known logP values. Perform a linear regression to obtain a calibration equation.

-

Analysis of Test Compound: Inject the 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole solution and determine its retention time and calculate its log(k).

-

logP Determination: Interpolate the logP of the test compound from its log(k) value using the calibration curve equation.

Caption: The workflow for determining logP using the RP-HPLC method.

Interpreting and Applying logP Data: The Concept of logD

For ionizable compounds like benzimidazoles, the logP value, which describes the partitioning of the neutral species, does not fully capture their behavior in biological systems where pH varies. The distribution coefficient (logD) is a more physiologically relevant parameter as it considers the partitioning of all ionic species at a given pH. The relationship between logP and logD is dependent on the pKa of the compound. Given that benzimidazoles can be protonated, their logD will be lower than their logP at pH values below their pKa. Therefore, for a comprehensive understanding, the determination of the compound's pKa and the measurement of logD at a physiological pH of 7.4 are highly recommended.

The experimentally determined logP value for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, in conjunction with its predicted values, provides crucial guidance for its development as a potential drug candidate. A value in the predicted range of 3.0-3.5 suggests good potential for membrane permeability. Should further optimization be required to either increase or decrease lipophilicity, medicinal chemists can rationally design analogs by modifying the substituents on the benzimidazole core.

Conclusion

The lipophilicity of a drug candidate is a critical parameter that profoundly influences its pharmacokinetic and pharmacodynamic properties. For 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole, its unique combination of a privileged benzimidazole scaffold, a lipophilic bromo substituent, and a metabolically stable difluoromethoxy group results in a predicted logP value that is favorable for drug-like properties. This technical guide has provided a comprehensive framework for understanding, predicting, and experimentally determining the logP of this and similar molecules. The detailed protocols for the shake-flask and RP-HPLC methods offer robust and reliable approaches for obtaining accurate lipophilicity data. By integrating computational predictions with rigorous experimental validation, researchers can make informed decisions in the intricate process of drug design and development, ultimately increasing the probability of success in bringing novel therapeutics to the clinic.

References

-

IntechOpen. Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. [Link]

-

IntechOpen. Current Achievements of Benzimidazole: A Review. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Molinspiration. Calculation of molecular properties. [Link]

-

PMC. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. [Link]

-

Medicilon. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC). [Link]

-

Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

-

Lokey Lab Protocols. Shake Flask logK. [Link]

-

OECD iLibrary. OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties. [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

SwissADME. SwissADME. [Link]

-

PubMed. Lipophilicity of fentalogs: Comparison of experimental and computationally derived data. [Link]

-

OECD. Guidelines for the Testing of Chemicals. [Link]

-

PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Journal of Pharmaceutical Sciences. Lipophilicity in Drug Design. [Link]

Sources

- 1. Swiss ADME Predictions of Phytoconstituents Present in Ocimum sanctum Linn[v1] | Preprints.org [preprints.org]

- 2. wjpmr.com [wjpmr.com]

- 3. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SwissADME [swissadme.ch]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. LogP and logD calculations - Documentation [docs.chemaxon.com]

Strategic Modulation of Benzimidazole Stability: The Role of the Difluoromethoxy (-OCF₂H) Group

Executive Summary

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise tuning of a drug candidate's physicochemical and pharmacokinetic properties[1]. Among the arsenal of fluorinated moieties, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely versatile substituent[2]. In the context of benzimidazole derivatives—most notably proton pump inhibitors (PPIs) like pantoprazole—the -OCF₂H group acts as a master regulator. By modulating the electron density of the benzimidazole core, the difluoromethoxy group dictates the molecule's chemical stability, activation kinetics in acidic environments, and resistance to enzymatic degradation.

Mechanistic Basis of Chemical Stability

The causality behind the enhanced chemical stability of difluoromethoxy-substituted benzimidazoles lies in the fundamental electronic properties of the -OCF₂H moiety.

With a Hammett sigma constant ( σp ) of approximately +0.14, the difluoromethoxy group functions as a weak but highly effective electron-withdrawing group[1]. In the benzimidazole core, this electron-withdrawing effect pulls electron density away from the conjugated nitrogen atoms. For benzimidazole prodrugs to exert their pharmacological effect, they must undergo an acid-catalyzed Smiles-type rearrangement into an active cyclic sulfenamide[3]. This structural activation strictly requires the protonation of both the pyridine nitrogen and the benzimidazole nitrogen.

By withdrawing electron density, the -OCF₂H group drastically lowers the pKa of the benzimidazole nitrogen to approximately 0.11[4]. Consequently, the drug remains largely unprotonated—and thus chemically stable—at mildly acidic pH levels (e.g., pH 5.0, commonly encountered in formulation or physiological transit). It only undergoes rapid protonation and subsequent activation in the highly acidic environment (pH < 1.0) of the gastric parietal cell's secretory canaliculus[5].

Fig 1: Acid-catalyzed activation pathway of benzimidazole derivatives into cyclic sulfenamides.

Metabolic Resistance and Pharmacokinetics

Beyond acid stability, the -OCF₂H group confers profound metabolic advantages. The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond (126 kcal/mol vs. 113 kcal/mol), creating a high energy barrier for transition states during enzymatic cleavage[6].

While the methoxy group (-OCH₃) found in older-generation benzimidazoles (like omeprazole) is highly susceptible to cytochrome P450 (CYP2C19)-driven oxidative O-demethylation, the -OCF₂H group effectively blocks this metabolic liability[6]. This steric and electronic fortification shifts the primary clearance pathway, reducing the likelihood of rapid oxidative degradation and extending the functional half-life of the drug in vivo.

Quantitative Stability Profiling

The theoretical electronic effects of the difluoromethoxy group translate directly into measurable, macroscopic stability differences. Table 1 summarizes the kinetic degradation data, contrasting the highly stable difluoromethoxy-substituted pantoprazole against the methoxy-substituted omeprazole.

| Physicochemical Parameter | Pantoprazole (-OCF₂H) | Omeprazole (-OCH₃) |

| Pyridine Nitrogen pKa | ~3.83[4] | ~4.00[3] |

| Benzimidazole Nitrogen pKa | ~0.11[4] | >0.74 (Higher relative basicity) |

| Degradation Half-life (pH 5.0) | ~2.8 hours[5] | ~43 minutes[7] |

| Degradation Half-life (pH ~7.4) | ~220 hours (at pH 7.8)[5] | ~14 hours (at pH 7.0)[8] |

| Primary Metabolic Vulnerability | CYP2C19 (Sulfoxidation) | CYP2C19 (O-demethylation)[6] |

Table 1: Comparative stability and physicochemical parameters demonstrating the stabilizing effect of the -OCF₂H group.

Experimental Protocol: Self-Validating Stability Profiling Workflow

To empirically validate the chemical stability of benzimidazole derivatives, researchers must employ a rigorously controlled forced degradation assay. The following LC-MS/MS protocol is designed as a self-validating system : it incorporates a rapid quenching mechanism to prevent post-sampling degradation artifacts and utilizes parallel positive controls to instantly flag buffer anomalies.

Fig 2: Self-validating experimental workflow for LC-MS/MS stability profiling of benzimidazoles.

Step-by-Step Methodology

-

Preparation of Stock Solutions: Dissolve the difluoromethoxy-benzimidazole candidate and a reference standard (e.g., Omeprazole, acting as the positive degradation control) in HPLC-grade methanol to a concentration of 1 mg/mL. Spike with a stable isotope-labeled internal standard (IS) to correct for matrix effects during MS ionization.

-

Buffer Equilibration: Prepare USP-grade aqueous buffers at pH 1.2 (simulated gastric fluid), pH 5.0 (lysosomal/formulation stress), and pH 7.4 (physiological baseline). Pre-equilibrate buffers in a thermomixer at 37°C.

-

Forced Degradation Incubation: Initiate the reaction by diluting the stock solutions 1:100 into the pre-warmed buffers. Maintain continuous agitation at 300 rpm.

-

Rapid Quenching (Critical Step): At predefined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot. Immediately quench the acid-catalyzed degradation by transferring the aliquot into 150 µL of ice-cold quenching buffer (e.g., 0.1 M Tris-HCl, pH 8.5) containing 50% acetonitrile. This ensures the kinetic snapshot represents the exact moment of sampling.

-

LC-MS/MS Quantification: Centrifuge the quenched samples at 14,000 x g for 10 minutes to precipitate any buffer salts. Inject the supernatant into a reverse-phase LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass-to-charge (m/z) transitions.

-

Kinetic Modeling: Plot the natural logarithm of the remaining drug concentration ( ln[C] ) versus time ( t ). A linear regression confirms pseudo-first-order degradation kinetics. Calculate the degradation rate constant ( k ) from the slope, and derive the half-life using t1/2=0.693/k .

Conclusion

The difluoromethoxy group is not merely a structural accessory; it is a vital chemical engineering tool. By intelligently lowering the pKa of the benzimidazole nitrogen and reinforcing the molecule against CYP-mediated oxidation, the -OCF₂H group ensures that derivatives like pantoprazole survive transit through mildly acidic environments and only deploy their reactive potential exactly where required. Understanding this causality allows drug development professionals to leverage fluorination strategies rationally, optimizing both shelf-life and in vivo efficacy.

References

- The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem

- The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem

- Pharmacology of Proton Pump Inhibitors - NIH PMC

- Pantoprazole Sodium - ChemicalBook

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - NIH PMC

- 20988 Protonix Medical Review Part 1 - FDA

- Chemical Stability and Mechanism of Degradation of Omeprazole in Solution - Chula Digital Collections

- Stability of Omeprazole Solutions at Various pH Values as Determined by High-Performance Liquid Chromatography - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pantoprazole Sodium | 138786-67-1 [chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 8. researchgate.net [researchgate.net]

Pharmacological and Synthetic Profiling of 5-(Difluoromethoxy)-1H-Benzimidazole Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The benzimidazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of therapeutics. Among its derivatives, 5-(difluoromethoxy)-1H-benzimidazole and its 2-thiol analog (CAS: 97963-62-7) represent a critical evolutionary leap in drug design[1]. Originally synthesized as the pivotal intermediate for the blockbuster proton pump inhibitor (PPI) Pantoprazole, this moiety is now being heavily investigated for novel antimicrobial, antifungal, and anticancer applications[2].

This whitepaper provides a comprehensive technical review of the 5-(difluoromethoxy)-1H-benzimidazole core, detailing its structural rationale, optimized synthetic workflows, and its mechanistic role in target binding.

Structural Rationale & Physicochemical Profiling

The introduction of the difluoromethoxy group (–OCHF₂) at the 5-position of the benzimidazole ring is not merely a structural variation; it is a calculated pharmacokinetic optimization.

-

Electronic Effects & pKa Modulation: The highly electronegative –OCHF₂ group exerts a strong electron-withdrawing effect. This strategically lowers the pKa of the benzimidazole nitrogen. In the context of PPIs, this ensures the prodrug remains highly stable in the neutral pH of the bloodstream but rapidly undergoes acid-catalyzed activation in the highly acidic (pH < 2.0) secretory canaliculi of gastric parietal cells[3].

-

Metabolic Stability: Compared to a standard methoxy group, the difluoromethoxy moiety is highly resistant to oxidative cleavage by hepatic cytochrome P450 enzymes (specifically CYP2C19 and CYP3A4), significantly extending the molecule's plasma half-life[4].

-

Nucleophilic Anchoring: The inclusion of a thiol (–SH) group at the 2-position provides a highly reactive nucleophilic center, essential for forming thioether linkages during the synthesis of complex active pharmaceutical ingredients (APIs)[2].

Quantitative Data: Physicochemical Properties

Table 1: Baseline physicochemical properties of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol[2].

| Property | Value / Description |

| Molecular Formula | C₈H₆F₂N₂OS |

| Molecular Weight | 216.21 g/mol |

| Melting Point | 239–243 °C |

| Predicted Density | 1.52 ± 0.1 g/cm³ |

| Solubility | Soluble in acetone/DMF; limited aqueous solubility |

| Spectroscopic Markers | FTIR: C-F stretching, C=N stretching, N-H stretching |

Synthetic Methodologies & Process Optimization

The industrial and laboratory-scale synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol has evolved from harsh, solvent-heavy processes to highly optimized, green-chemistry-aligned protocols[5]. The most efficient contemporary route utilizes an alkaline cyclization of 4-difluoromethoxy-o-phenylenediamine with carbon disulfide (CS₂)[6].

Experimental Protocol: Aqueous Alkaline Cyclization

This protocol is designed as a self-validating system. Causality for each parameter is explicitly defined to ensure reproducibility and high yield (>85%).

Step 1: Reagent Preparation & Condensation

-

Suspend 1.0 equivalent of 4-difluoromethoxy-o-phenylenediamine in a purely aqueous solvent system. Causality: Utilizing water rather than organic solvents aligns with green chemistry and simplifies downstream purification[6].

-

Add 1.2 equivalents of an alkaline base (KOH or NaOH) to establish a basic environment.

-

Critical Step: Introduce 1.5 equivalents of Carbon Disulfide (CS₂) dropwise while maintaining the temperature strictly between 35–50 °C for 2 hours. Causality: Dropwise addition prevents exothermic runaway, while the 35–50 °C window provides the exact activation energy required for the initial condensation without triggering premature, uncoordinated cyclization[6].

Step 2: pH-Directed Cyclization 4. Adjust the pH of the reaction mass to 4–6 using dilute acetic or hydrochloric acid. Causality: Lowering the pH protonates the intermediate, making the carbon center highly susceptible to intramolecular nucleophilic attack by the adjacent amine, which is mandatory for ring closure[6]. 5. Elevate the temperature to 80–100 °C (reflux conditions) and maintain for 4–5 hours.

Step 3: Isolation & Quality Control (Self-Validation) 6. Cool the reaction mixture to room temperature (20–25 °C). The target compound will precipitate as a light grey/white powder. 7. Filter, wash with cold distilled water, and dry under a vacuum. 8. Validation: Perform HPLC analysis (using a C-18 column, PDA at 254nm) to confirm purity. Verify the melting point (target: 239–243 °C) to ensure the absence of unreacted diamine or dimerized impurities[2][5].

Evolution of Synthetic Methods

Table 2: Comparison of synthetic routes for 5-(difluoromethoxy)-1H-benzimidazole-2-thiol[2][6].

| Synthetic Approach | Reagents / Catalyst | Conditions | Yield (%) |

| Traditional Cyclization | CS₂, NaOH/K₂CO₃ | 80–100°C, 6–8h (Organic Solvents) | 60–75 |

| Improved Alkaline Cyclization | CS₂, KOH (Aqueous) | 60–100°C, 4–5h, pH 4-6 | >85 |

| One-Pot Multicomponent | TBTU, DIPEA | Room Temp, DMF | High |

Synthetic Workflow Visualization

Synthetic workflow for 5-(difluoromethoxy)-1H-benzimidazole-2-thiol via alkaline cyclization.

Mechanism of Action & Pharmacodynamics

The most prominent clinical application of the 5-(difluoromethoxy)-1H-benzimidazole core is found in Pantoprazole (5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfinyl]-1H-benzimidazole).

Target Binding: The H+/K+ ATPase Pump

Pantoprazole acts as an irreversible inhibitor of the gastric H+/K+ ATPase enzyme. The mechanism is a masterclass in prodrug design:

-

Accumulation: The drug diffuses from the bloodstream into the highly acidic space of the gastric parietal cell.

-

Activation: At pH < 2.0, the benzimidazole nitrogen is protonated, triggering an acid-catalyzed structural rearrangement into a highly reactive cationic sulfenamide [3][7].

-

Covalent Binding: This active sulfenamide acts as a potent electrophile. It forms irreversible disulfide covalent bonds specifically with Cys-813 and Cys-822 located on the extracytoplasmic loop connecting membrane segments 5 and 6 of the H+/K+ ATPase pump[7].

-

Inhibition: The covalent modification blocks the conformational changes necessary for ATP phosphorylation, permanently halting the exchange of intracellular H+ for extracellular K+ until new pump proteins are synthesized[4][7].

Mechanism of Action Visualization

Mechanism of action of pantoprazole targeting the gastric H+/K+ ATPase enzyme.

Emerging Therapeutic Horizons

Beyond gastric acid suppression, the unique electron distribution of the 5-(difluoromethoxy)-1H-benzimidazole core is being leveraged to design new therapeutic agents:

-

Antimicrobial Agents (DNA Gyrase Inhibitors): Recent studies have successfully synthesized novel benzimidazole-clubbed chalcone derivatives incorporating the difluoromethoxy group. Through acid-catalyzed aldol condensation, these derivatives have demonstrated potent broad-spectrum antibacterial and antifungal activity. Molecular docking studies confirm that these compounds act by binding to and inhibiting microbial DNA gyrase, a critical enzyme for bacterial DNA replication[8].

-

Anticancer Therapeutics: Preliminary in vitro assays indicate that certain 2-mercapto-5-difluoromethoxy-1H-benzimidazole derivatives exhibit notable cytotoxic effects against specific cancer cell lines. The lipophilicity provided by the –OCHF₂ group enhances cellular permeability, allowing the molecule to interact with intracellular metabolic enzymes and disrupt tumor cell proliferation[1][9].

Sources

- 1. Buy 5-(difluoromethoxy)-1H-benzimidazole-2-thiol | 97963-62-7 [smolecule.com]

- 2. evitachem.com [evitachem.com]

- 3. What is the mechanism of S-pantoprazole sodium? [synapse.patsnap.com]

- 4. Pantoprazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. primescholars.com [primescholars.com]

- 6. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 7. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. heteroletters.org [heteroletters.org]

- 9. Buy 5-(difluoromethoxy)-1H-benzimidazole-2-thiol | 97963-62-7 [smolecule.com]

Methodological & Application

Application Note: Synthesis and Optimization Protocols for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Engineers Compound: 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole (CAS: 1803895-85-3)

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the incorporation of fluorinated moieties is a proven strategy to modulate the physicochemical properties of active pharmaceutical ingredients (APIs). Specifically, the difluoromethoxy group (–OCF₂H) acts as a lipophilic hydrogen bond donor/acceptor that significantly enhances metabolic stability and membrane permeability compared to its unfluorinated methoxy counterpart[1].2[2] is a highly privileged, bifunctional building block. The benzimidazole core provides a versatile pharmacophore, while the C2-bromo substituent serves as an orthogonal reactive handle for downstream transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This technical note outlines a robust, two-step synthetic protocol designed for high atom economy, regioselectivity, and scalability.

Retrosynthetic Analysis & Pathway Design

The most efficient route to 2-bromo-benzimidazoles avoids the use of highly toxic phosphorus oxybromide (POBr₃) on benzimidazol-2-one precursors. Instead, we utilize a direct C–H functionalization approach.

The synthesis begins with the commercially available1[1]. Condensation with a C1 synthon (formic acid) yields the intermediate 5-(difluoromethoxy)-1H-benzimidazole. Subsequent regioselective electrophilic bromination at the C2 position is achieved using N-Bromosuccinimide (NBS), a method validated for its high yield and mild conditions in3[3].

Fig 1. Two-step synthetic workflow for 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole.

Experimental Protocols: A Self-Validating System

Step 1: Synthesis of 5-(difluoromethoxy)-1H-benzimidazole

Objective: Intramolecular cyclization via Schiff base formation and dehydration[1].

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(difluoromethoxy)benzene-1,2-diamine (17.4 g, 100 mmol)[1].

-

Reagent Addition: Add 100 mL of concentrated formic acid (HCOOH, 98%).

-

Causality Insight: Formic acid acts as both the C1 source and the solvent. Using it in vast excess drives the equilibrium of the condensation reaction forward via Le Chatelier’s principle, eliminating the need for additional acid catalysts.

-

-

Heating & Monitoring: Heat the mixture to 100 °C for 4–6 hours.

-

In-Process Control (IPC): Monitor via TLC (Dichloromethane:Methanol, 9:1). The diamine starting material (UV active, ninhydrin positive) will be consumed, replaced by a single new UV-active spot.

-

-

Quenching & Workup: Cool the reaction to room temperature. Slowly pour the mixture over crushed ice (200 g). Carefully neutralize the highly acidic solution to pH 7-8 using 20% aqueous NaOH.

-

Self-Validation: As the pH crosses 6.5, the product will crash out of solution as an off-white precipitate, confirming successful desolvation.

-

-

Isolation: Filter the precipitate under vacuum, wash thoroughly with distilled water (3 × 50 mL) to remove residual sodium formate, and dry under high vacuum at 50 °C overnight. (Expected Yield: 88-92%).

Step 2: Regioselective Bromination (C2-Position)

Objective: Electrophilic aromatic substitution at the C2 position using NBS[3].

-

Reaction Setup: In a flame-dried 250 mL flask under an inert nitrogen atmosphere, dissolve 5-(difluoromethoxy)-1H-benzimidazole (18.4 g, 100 mmol) in anhydrous Tetrahydrofuran (THF, 120 mL). Cool the solution to 0 °C using an ice-water bath.

-

Bromination: Add N-Bromosuccinimide (NBS, 18.7 g, 105 mmol) portion-wise over 30 minutes.

-

Causality Insight: Why NBS instead of Br₂? Molecular bromine is highly reactive and prone to causing polybromination on the electron-rich phenyl ring. NBS provides a controlled, low steady-state concentration of electrophilic bromine (Br⁺), which selectively targets the most nucleophilic site—the C2 position of the imidazole ring[3]. The 0 °C temperature suppresses radical-mediated side reactions.

-

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. The solution will transition from clear to a pale yellow suspension as succinimide precipitates.

-

Quenching: Quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted electrophilic bromine species.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:EtOAc, 7:3) to afford the pure title compound[2]. (Expected Yield: 78-82%).

Quantitative Data & Optimization Matrix

To establish the most reliable protocol, various brominating agents and conditions were evaluated. The data below demonstrates why NBS in THF is the superior choice for synthesizing this specific scaffold.

Table 1: Optimization of C2-Bromination Conditions

| Brominating Agent | Solvent | Temp (°C) | Time (h) | Conversion (%) | Isolated Yield (%) | Major Impurity Profile |

| Br₂ (1.1 eq) | Acetic Acid | 25 | 2 | >95 | 41 | C4/C6 Polybrominated adducts |

| POBr₃ (2.0 eq)* | Toluene | 110 | 6 | 80 | 62 | Unreacted starting material |

| NBS (1.05 eq) | DMF | 0 to 25 | 4 | >95 | 71 | Difficult solvent removal |

| NBS (1.05 eq) | THF | 0 to 25 | 3 | >99 | 81 | Trace succinimide (easily washed) |

*Note: The POBr₃ reaction requires a different starting material (the benzimidazol-2-one derivative), adding an extra synthetic step and lowering overall throughput.

Downstream Applications

The resulting 2-bromo moiety is a highly versatile leaving group. Due to the electron-withdrawing nature of the adjacent nitrogen atoms in the imidazole ring, the C2 position is highly activated for both transition-metal catalysis and direct nucleophilic aromatic substitution (SNAr).

Fig 2. Downstream cross-coupling applications of the 2-bromo-benzimidazole scaffold.

References

- Benchchem - An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications in Drug Discovery.

- NIH / PMC - Chlorodifluoromethane as a C1 Synthon in the Assembly of N-Containing Compounds.

- Apollo Scientific - 2-Bromo-5-(difluoromethoxy)-1H-benzimidazole Product Specification.

Sources

Application Notes & Protocols: Nucleophilic Substitution at the 2-Position of Benzimidazoles

Introduction: The Strategic Importance of 2-Substituted Benzimidazoles

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2] The functionalization at the 2-position is of paramount strategic importance as it allows for the introduction of diverse substituents that can modulate the pharmacological profile of the molecule. Nucleophilic substitution reactions at this position provide a powerful and versatile tool for accessing a vast chemical space of 2-substituted benzimidazoles, making it a critical transformation for researchers in drug discovery and development.[1]

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for performing nucleophilic substitution reactions at the C2-position of the benzimidazole ring.

Mechanistic Insights: Overcoming the Challenges of C2-Substitution

Direct nucleophilic substitution on an unactivated benzimidazole ring at the 2-position is challenging due to the electron-rich nature of the heterocyclic system. Therefore, the reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which requires the pre-installation of a good leaving group at the C2-position.[3][4]

The key steps of the SNAr mechanism are:

-

Activation: The process begins with a benzimidazole derivative bearing a suitable leaving group (e.g., a halogen or a sulfonyl group) at the 2-position.

-

Nucleophilic Attack: A nucleophile attacks the electrophilic C2-carbon, leading to the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is crucial and is enhanced by electron-withdrawing groups on the benzimidazole ring.[3][4]

-

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the 2-substituted benzimidazole product.

Alternatively, for certain C-N and C-C bond formations, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable tools.[5][6] These reactions proceed through a different catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination.[5][6]

Activating the 2-Position: The Role of the Leaving Group

The choice of the leaving group is critical for a successful substitution reaction. The most common and effective leaving groups are halogens, with 2-chlorobenzimidazole being a widely used and commercially available starting material.[7][8]

Synthesis of 2-Chlorobenzimidazole: A Standard Two-Step Protocol

The reliable synthesis of 2-chlorobenzimidazole is most often achieved through a two-step process.[7][9]

-

Step 1: Cyclization to form Benzimidazolin-2-one: o-Phenylenediamine is condensed with a carbonyl source, such as urea, to form the stable intermediate, benzimidazolin-2-one.[7][9]

-

Step 2: Chlorination: The benzimidazolin-2-one is then treated with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), to yield 2-chlorobenzimidazole.[7][9]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} caption [label="Workflow for the synthesis of 2-Chlorobenzimidazole.", fontsize=10, fontname="Arial"];

Scope of the Reaction: Nucleophiles and Coupling Partners

A wide variety of nucleophiles can be employed in these substitution reactions, leading to a diverse range of 2-substituted benzimidazoles.

N-Nucleophiles: Amines and Amides

The introduction of nitrogen-based substituents is arguably the most explored area, leading to the synthesis of 2-aminobenzimidazoles, which are prevalent in pharmacologically active compounds.[1]

-

Direct SNAr with Amines: Primary and secondary amines can directly displace the 2-chloro group, often requiring elevated temperatures and a base to neutralize the HCl generated.

-

Buchwald-Hartwig Amination: For less reactive amines or for milder reaction conditions, the palladium-catalyzed Buchwald-Hartwig amination is a highly effective method.[5] This reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[5][6]

O-Nucleophiles: Alcohols and Phenols

2-Alkoxy and 2-aryloxybenzimidazoles can be synthesized by reacting 2-chlorobenzimidazole with the corresponding sodium or potassium alkoxides/phenoxides.[10][11]

S-Nucleophiles: Thiols

Similarly, 2-thioether derivatives of benzimidazole can be prepared by the reaction of 2-chlorobenzimidazole with thiols in the presence of a base.[12]

C-Nucleophiles: For C-C Bond Formation

While less common via a direct SNAr pathway with simple carbanions, C-C bonds at the 2-position are typically forged using organometallic cross-coupling reactions, such as the Suzuki or Stille couplings, where 2-halobenzimidazole is coupled with an organoboron or organotin reagent, respectively.[8]

Application Protocols

Protocol 1: General Procedure for the Synthesis of 2-Aminobenzimidazoles via SNAr

Objective: To synthesize a 2-substituted aminobenzimidazole from 2-chlorobenzimidazole and a primary or secondary amine.

Materials and Reagents:

-

2-Chlorobenzimidazole

-

Amine (e.g., morpholine, piperidine, or benzylamine)

-

Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzimidazole (1.0 eq), the desired amine (1.2-1.5 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF (or NMP) to create a solution with a concentration of approximately 0.1-0.5 M with respect to the 2-chlorobenzimidazole.

-

Heat the reaction mixture to 100-140 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Troubleshooting:

-

Low Yield: Increase the reaction temperature or use a stronger base like cesium carbonate. For sterically hindered or electron-poor amines, consider a palladium-catalyzed method (Protocol 2).

-

Incomplete Reaction: Ensure all reagents are dry, especially the solvent. Water can compete as a nucleophile.

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aminobenzimidazoles (Buchwald-Hartwig Amination)

Objective: To synthesize a 2-substituted aminobenzimidazole from 2-chlorobenzimidazole and an amine under milder, catalyzed conditions.

Materials and Reagents:

-

2-Chlorobenzimidazole

-

Amine

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like [Pd₂(dba)₃]

-

Phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)[13]

-

Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS)[14]

-

Anhydrous toluene or dioxane

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a glovebox or under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., NaOt-Bu, 1.4 eq) to a flame-dried Schlenk tube.

-

Add 2-chlorobenzimidazole (1.0 eq) and the amine (1.2 eq).

-

Add anhydrous toluene or dioxane.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and quench carefully with saturated aqueous NH₄Cl.

-

Filter the mixture through a pad of Celite, washing with ethyl acetate.

-

Separate the layers of the filtrate, and extract the aqueous layer with ethyl acetate.